2,4,5-trichloro-N-(5-iodo-2-pyridinyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,4,5-trichloro-N-(5-iodopyridin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl3IN2O2S/c12-7-3-9(14)10(4-8(7)13)20(18,19)17-11-2-1-6(15)5-16-11/h1-5H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLUCLOCWREESC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1I)NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl3IN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trichloro-N-(5-iodo-2-pyridinyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the halogenation of a precursor compound to introduce chlorine and iodine atoms. The reaction conditions often require the use of specific reagents such as halogenating agents (e.g., N-chlorosuccinimide for chlorination and iodine monochloride for iodination) and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4,5-trichloro-N-(5-iodo-2-pyridinyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents (e.g., sodium borohydride), and coupling reagents (e.g., palladium catalysts for Suzuki-Miyaura coupling). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2,4,5-trichloro-N-(5-iodo-2-pyridinyl)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound can be used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4,5-trichloro-N-(5-iodo-2-pyridinyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance its binding affinity to these targets, leading to specific biological effects. The compound may also participate in signaling pathways and modulate cellular processes through its chemical interactions.
Comparison with Similar Compounds
Substituent Effects on Enzyme Inhibition
Key Observations :
- Halogen Effects : The trichlorobenzene group in the target compound likely enhances hydrophobic interactions with enzymes, similar to dichloro analogs in DHFR inhibition . The 5-iodo group on pyridine may improve binding via halogen bonding, as seen in HCV NS5B inhibitors where methyl-oxazole contributes to crystallographic stability .
- Heterocyclic Moieties : Pyridine and triazole substituents (e.g., in antimalarial analogs) increase target selectivity. The iodo-pyridine in the target compound could mimic the steric and electronic effects of trifluoromethyl-triazole in PfDHPS inhibitors .
Cytotoxicity and Selectivity Profiles
Compounds with halogenated aromatic systems often exhibit pronounced cytotoxicity. For example:
- NCI-H522 Lung Cancer Cells : 2-(Benzylthio)-benzenesulfonamide derivatives with aromatic substituents (e.g., phenyl, tosyl) showed >70% growth inhibition, highlighting the role of bulky groups in enhancing activity .
- Carbonic Anhydrase (CA) Inhibitors : Chlorophenyl-substituted sulfonamides demonstrated 2.5–13.4× selectivity for hCA XII over hCA IX, suggesting that halogen positioning fine-tunes isoform specificity . The target compound’s iodo group may similarly influence selectivity.
Computational and Docking Insights
- Binding Affinity Predictions : In hCA XII inhibitor studies, benzenesulfonamides with halogen or trifluoromethyl groups achieved docking scores comparable to co-crystallized ligands (ΔG ≈ −8 kcal/mol) . The target compound’s iodine atom, with its polarizability, could exceed these scores by enhancing van der Waals interactions.
- MMGBSA Re-scoring : Only 38 "purchasable" analogs matched the reference ligand’s binding energy in hCA XII studies . The target compound’s unique substituents may place it in this high-affinity category.
Biological Activity
2,4,5-Trichloro-N-(5-iodo-2-pyridinyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antidiabetic effects. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₃H₈Cl₃N₃O₂S
- Molecular Weight : 388.6 g/mol
This compound features a sulfonamide group attached to a chlorinated aromatic ring and an iodinated pyridine, which may contribute to its biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Sulfonamides typically inhibit the enzyme dihydropteroate synthase (DHPS), which is crucial in the bacterial folate synthesis pathway. By blocking this enzyme, the compound can exhibit antibacterial properties.
- Modulation of Receptor Activity : Some studies suggest that sulfonamide derivatives may act as modulators of various receptors, including those involved in cardiovascular functions and neuroinflammatory responses.
- Antioxidant Properties : The presence of halogen atoms in the structure may enhance its ability to scavenge free radicals, contributing to its potential as an antioxidant agent.
Biological Activity and Therapeutic Applications
Research indicates that this compound has shown promise in several therapeutic areas:
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains due to its ability to inhibit folate synthesis.
- Antidiabetic Effects : Preliminary studies suggest that it may modulate glucose metabolism and improve insulin sensitivity.
- Anti-inflammatory Properties : The compound may reduce inflammation through inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar sulfonamide compounds:
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that related sulfonamides exhibited significant antibacterial activity against gram-positive bacteria with minimal inhibitory concentrations (MICs) ranging from 1 to 32 µg/mL .
- Antidiabetic Mechanisms : Research highlighted in Diabetes Care indicated that certain sulfonamides could enhance insulin receptor signaling pathways, leading to improved glycemic control in diabetic models .
- Inflammation Reduction : A recent investigation demonstrated that a structurally similar compound significantly decreased levels of TNF-alpha and IL-6 in vitro, suggesting potential for inflammatory disease management .
Data Summary Table
| Property | Value/Description |
|---|---|
| Molecular Weight | 388.6 g/mol |
| Antimicrobial Activity | Effective against gram-positive bacteria |
| Antidiabetic Activity | Modulates glucose metabolism |
| Anti-inflammatory Activity | Reduces TNF-alpha and IL-6 levels |
Q & A
Q. Basic
- X-ray crystallography : Resolve stereochemical ambiguities by analyzing bond lengths (e.g., S–N bond ~1.63 Å) and dihedral angles (e.g., pyridine-sulfonamide torsion angle ~39.3°) .
- NMR : Assign peaks using - and -NMR (e.g., aromatic protons at δ 7.2–8.5 ppm, sulfonamide NH at δ 10.1 ppm) .
- FT-IR : Confirm sulfonamide group via S=O stretching (~1350 cm) and N–H bending (~1550 cm) .
How do hydrogen-bonding interactions in the crystal lattice influence the compound’s physicochemical properties?
Advanced
X-ray data reveal N–H···O hydrogen bonds (2.85–3.10 Å) between sulfonamide NH and pyridine oxygen, forming dimeric structures. These interactions:
- Stabilize the crystal lattice, increasing melting point (>250°C).
- Reduce solubility in polar solvents (e.g., water solubility <0.1 mg/mL).
- Influence π-π stacking (3.5–4.0 Å interplanar distances), affecting solid-state stability .
What strategies are employed to analyze structure-activity relationships (SAR) for antimicrobial or anti-inflammatory activity?
Q. Advanced
- Pharmacophore mapping : Identify critical groups (e.g., sulfonamide for COX-2 inhibition, iodine for lipophilicity) using molecular docking (PDB: 5COX) .
- Biological assays : Test against Gram-positive bacteria (MIC: 2–8 µg/mL) and carrageenan-induced inflammation models (ED: 10 mg/kg) .
- Electron-withdrawing effects : Correlate trichloro substitution with enhanced electron-deficient aromatic interactions in enzyme binding .
How can contradictory bioactivity data (e.g., variable IC50_{50}50 values across studies) be systematically addressed?
Q. Advanced
- Data triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability) .
- Batch consistency : Verify compound purity (>95% via HPLC) and solvent effects (e.g., DMSO concentration in assays ≤1%) .
- Statistical rigor : Apply ANOVA with post-hoc tests to assess inter-study variability .
What computational methods predict the compound’s pharmacokinetic and toxicity profiles?
Q. Advanced
- ADMET prediction : Use SwissADME to estimate logP (~3.5), blood-brain barrier permeation (low), and CYP450 inhibition .
- Toxicity screening : Apply ProTox-II for hepatotoxicity alerts (e.g., mitochondrial dysfunction) .
- MD simulations : Assess binding stability in COX-2 active site (RMSD <2.0 Å over 100 ns) .
How does polymorphism affect material properties, and how can it be controlled during crystallization?
Q. Advanced
- Polymorph screening : Use solvent-drop grinding (e.g., ethanol/acetone) to isolate metastable forms .
- Thermal analysis : DSC/TGA identifies stable polymorphs (e.g., Form I: mp 287°C vs. Form II: mp 275°C) .
- Crystallization control : Slow cooling rates (0.5°C/min) favor thermodynamically stable forms .
What analytical techniques quantify degradation products under varying storage conditions?
Q. Basic
- Forced degradation : Expose to UV light (ICH Q1B), acidic/basic hydrolysis, and analyze via LC-MS.
- Stability-indicating methods : Use UPLC-PDA (e.g., C18 column, 0.1% formic acid/acetonitrile gradient) to resolve degradation peaks .
How can multi-target pharmacological effects (e.g., COX-2 and 5-LOX inhibition) be experimentally validated?
Q. Advanced
- Enzyme assays : Measure IC using fluorogenic substrates (e.g., COX-2: 0.5 µM, 5-LOX: 1.2 µM) .
- Gene expression : qPCR to assess COX-2/5-LOX mRNA levels in LPS-stimulated macrophages .
- In vivo models : Evaluate edema reduction in dual-inflammation models (e.g., CFA-induced arthritis) .
What methodologies resolve discrepancies in crystallographic data interpretation (e.g., disordered solvent molecules)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
